(2Z,6E)-Farnesol

Catalog No.
S607718
CAS No.
3790-71-4
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z,6E)-Farnesol

CAS Number

3790-71-4

Product Name

(2Z,6E)-Farnesol

IUPAC Name

(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11-

InChI Key

CRDAMVZIKSXKFV-PVMFERMNSA-N

SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Solubility

Insoluble in water; soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C

(2Z,6E)-Farnesol is a specific isomer of farnesol, a naturally occurring sesquiterpene alcohol with the formula C15H26O. Sesquiterpenes are a class of organic compounds derived from three isoprene units, making them important building blocks for many other biological molecules []. (2Z,6E)-Farnesol differs from the more common (2E,6E)-farnesol by the configuration of a double bond at the second carbon position (Z instead of E). This seemingly minor difference may influence its biological activity.

Potential Anticancer Properties

Research suggests that (2Z,6E)-farnesol may possess anticancer properties. Studies have shown it can interact with various nuclear receptors in human cells, potentially impacting cell growth and proliferation []. However, more research is needed to understand the specific mechanisms by which (2Z,6E)-farnesol might exert its anticancer effects.

Intermediate in Biosynthesis

(2Z,6E)-Farnesol is a metabolite involved in the biosynthesis of sesquiterpenoids and triterpenoids, important classes of natural products with diverse biological functions []. It arises from the action of the enzyme farnesol 2-isomerase on the more prevalent (2E,6E)-farnesol. This isomerization step provides a crucial branching point for the synthesis of a wide range of complex molecules.

(2Z,6E)-Farnesol is an acyclic sesquiterpene alcohol with the molecular formula C15H26OC_{15}H_{26}O. It is characterized by its delicate floral odor and is commonly found in essential oils of various plants, such as citronella, neroli, and tuberose. Farnesol plays a significant role in the biosynthesis of cholesterol via the mevalonate pathway, where it acts as an intermediate compound. This compound is also notable for its function as a quorum sensing molecule, particularly in Candida albicans, where it inhibits hyphal formation, thus affecting fungal growth and pathogenicity .

, including:

  • Oxidation: Farnesol can be oxidized to farnesal through the action of enzymes such as farnesol dehydrogenase. This reaction involves the conversion of farnesol and NADP+ to farnesal, NADPH, and H+ .
  • Esterification: Farnesol reacts with carboxylic acids to form esters and water .
  • Dehydrogenation: Under specific conditions, farnesol can be converted into other derivatives through dehydrogenation reactions.

Farnesol exhibits a variety of biological activities:

  • Anticancer Properties: Studies have shown that farnesol induces apoptosis in several carcinoma cell types by activating pathways such as NF-κB and MEK1/2-ERK1/2. This apoptosis is linked to the generation of reactive oxygen species and endoplasmic reticulum stress .
  • Antimicrobial Effects: Farnesol has demonstrated antifungal properties, particularly against biofilms formed by Candida species. Its efficacy can be enhanced when combined with other antifungal agents .
  • Regulatory Functions: It regulates physiological processes including filamentation, drug efflux mechanisms, and apoptosis in various cell types .

Farnesol can be synthesized through several methods:

  • Biological Synthesis: It is produced endogenously via the mevalonate pathway in organisms.
  • Chemical Synthesis: Large-scale production can be achieved through chemical synthesis techniques that involve the manipulation of simpler organic compounds.
  • Metabolic Engineering: Advances in metabolic engineering allow for optimized production of farnesol using genetically modified organisms to enhance yield .

Farnesol has diverse applications across various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, farnesol is being explored for therapeutic applications against cancer and infections.
  • Cosmetics: Its pleasant fragrance makes it a valuable ingredient in perfumes and personal care products.
  • Food Industry: Farnesol is used as a flavoring agent due to its aromatic qualities.
  • Agriculture: It shows potential as a natural pesticide due to its antifungal properties .

Research on farnesol's interactions reveals its potential synergistic effects when combined with other compounds:

  • With Antifungal Agents: Farnesol enhances the efficacy of conventional antifungal drugs against resistant strains of fungi.
  • With Other Isoprenoids: Studies indicate that combinations of farnesol with related compounds like geraniol can lead to improved antimicrobial activity .

Farnesol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
FarnesolAcyclic sesquiterpeneQuorum sensing molecule; induces apoptosis
GeraniolAcyclic monoterpeneAntimicrobial; used in fragrances
Perillyl AlcoholAcyclic monoterpeneAnticancer properties; inhibits tumor growth
GeranylgeraniolAcyclic sesquiterpenePrecursor for protein prenylation
LinaloolAcyclic monoterpeneAntimicrobial; used in aromatherapy

Farnesol's unique role as a quorum sensing molecule distinguishes it from these similar compounds, particularly in its ability to regulate fungal behavior and induce apoptosis in cancer cells .

Physical Description

Slightly yellow to colourless liquid; mild, oily, floral aroma

XLogP3

4.8

Density

0.884-0.889

UNII

SQ4TI19PXT

Other CAS

3790-71-4

Associated Chemicals

trans-Farnesol;106-28-5

Wikipedia

(2Z,6E)-farnesol

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Attractants
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]
Cosmetics -> Deodorant; Solvent; Soothing

Methods of Manufacturing

EXTRACTION FROM AMBRETTE SEED OIL OR OIL OF CABREUVA
ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).
Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: ACTIVE
REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.
TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/
/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.
PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...
For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS IDENTIFIED BY GAS CHROMATOGRAPHY IN ESSENTIAL OIL FRACTION FROM FRUITS OF PTERODON PUBESCENS.
FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

Hamster pancreatic cancer was initiated at time 0 with N-nitrosobis(2-oxopropyl)amine. Animals were fed control, 2% (w/w) perillyl alcohol, or 1% (w/w) farnesol diets from weeks 5-42. Pancreatic carcinoma incidence was decreased by perillyl alcohol and farnesol. Hyperplastic pancreatic ductal neoplasms from perillyl alcohol and farnesol-treated animals had higher Bak protein expression (p < 0.05), and somewhat higher apoptotic rates, diminished expression of the antiapoptotic protein BCL-xL, and lower rates of DNA synthesis than the controls.
... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...
... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...
FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.

Dates

Modify: 2024-04-14

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